molecular formula C17H31NO3 B041508 Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 312638-87-2

Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B041508
CAS No.: 312638-87-2
M. Wt: 297.4 g/mol
InChI Key: MCWICGADBUTRHW-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine carboxylates. It is characterized by the presence of a tert-butyl group, a cyclohexyl group, and a hydroxymethyl group attached to the piperidine ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyclohexylmethyl alcohol. The reaction is usually carried out under basic conditions, using a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The tert-butyl and cyclohexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound has a phenyl group instead of a cyclohexyl group, which can influence its reactivity and applications.

    Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate: The presence of an azido group makes this compound useful in click chemistry and bioconjugation reactions.

    Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: The bromopyrazol group adds unique reactivity, making it suitable for specific synthetic applications.

Uniqueness

Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The cyclohexyl group imparts steric hindrance, while the hydroxymethyl group offers a site for further functionalization. This makes the compound versatile for various synthetic and research applications.

Biological Activity

Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate (CAS No. 123855-51-6) is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H31NO3C_{17}H_{31}NO_3 with a molecular weight of 297.433 g/mol. The compound features a piperidine ring substituted with a hydroxymethyl group and a tert-butyl ester, contributing to its biological properties.

PropertyValue
Molecular FormulaC17H31NO3
Molecular Weight297.433 g/mol
CAS Number123855-51-6
InChI KeyCTEDVGRUGMPBHE-UHFFFAOYSA-N
Boiling PointNot available

Synthesis Methods

The synthesis of this compound typically involves the reaction of cyclohexyl derivatives with piperidine carboxylic acid derivatives in the presence of coupling agents. For example, one method utilizes di-isopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran as solvent to facilitate the formation of the desired piperidine derivative .

This compound exhibits various biological activities that can be attributed to its structural features:

  • Anticancer Activity : Research indicates that compounds with similar piperidine structures have shown cytotoxic effects against various cancer cell lines. For instance, modifications to the piperidine core have resulted in enhanced activity against T-cell malignancies, with IC50 values reported as low as 19 nM for specific derivatives .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, such as purine nucleoside phosphorylase (PNP), which is crucial in nucleotide metabolism. Inhibitors targeting PNP have therapeutic potential in treating T-cell malignancies and infections caused by pathogens like Mycobacterium tuberculosis.
  • Neuroprotective Effects : Some studies suggest that related piperidine derivatives possess neuroprotective properties, potentially through mechanisms involving cholinesterase inhibition and antioxidant activity .

Case Studies

  • Study on Anticancer Properties : A study involving a series of piperidine derivatives demonstrated that specific modifications to the structure significantly enhanced cytotoxicity against cancer cell lines such as MDA-MB-231 and OVCAR-3. The most potent derivative exhibited IC50 values ranging from 7.9 to 92 µM across various cancer types .
  • PNP Inhibition Study : Another investigation focused on the design and synthesis of PNP inhibitors based on similar structural frameworks revealed that selective inhibitors could achieve high potency against pathogenic PNP while sparing human enzymes, indicating a promising therapeutic index .

Properties

IUPAC Name

tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO3/c1-16(2,3)21-15(20)18-11-9-17(13-19,10-12-18)14-7-5-4-6-8-14/h14,19H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWICGADBUTRHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CO)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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